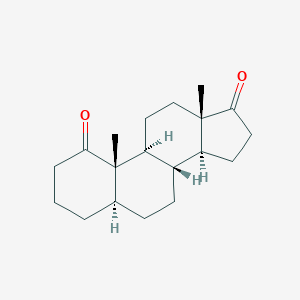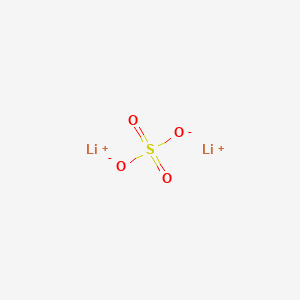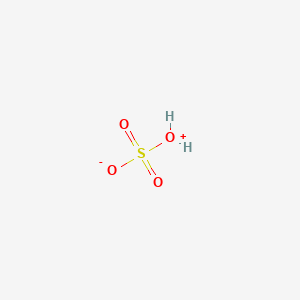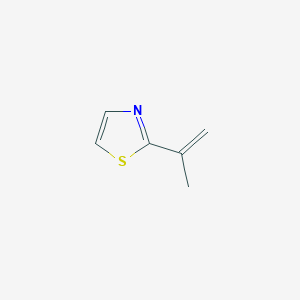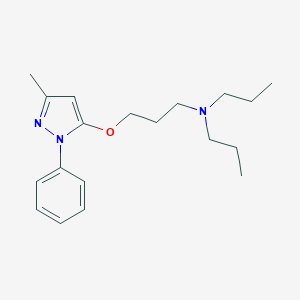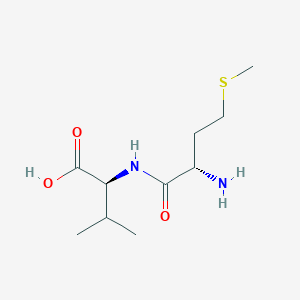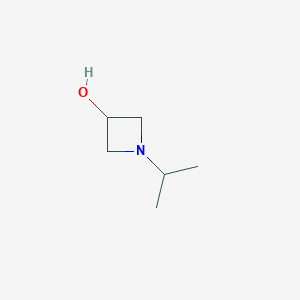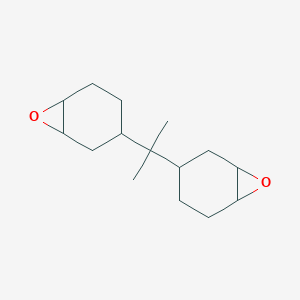
2,2-双(3,4-环氧环己基)丙烷
描述
2,2-Bis(3,4-epoxycyclohexyl)propane is a cycloaliphatic epoxy compound known for its high reactivity and excellent thermal and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance coatings, adhesives, and composites. The compound’s unique structure, featuring two epoxycyclohexyl groups, contributes to its desirable properties.
科学研究应用
2,2-Bis(3,4-epoxycyclohexyl)propane has a wide range of scientific research applications, including:
Dental Composite Materials: Used in dental composites to improve properties such as polymerization shrinkage, water sorption, and extent of polymerization.
Bioremediation of Environmental Pollutants: Research has highlighted its potential role in the bioremediation of Bisphenol A, a derivative of this compound, in non-aqueous systems.
Endocrine-Disruptive Effects in Aquatic Environments: Studies have focused on the endocrine-disruptive effects of Bisphenol A on aquatic organisms, providing insights into the environmental impact of chemicals derived from this compound.
Cationic Photopolymerization for Microelectronics and Optoelectronics: Used in the synthesis and cationic photopolymerization of bis(2,3-epoxycyclohexyl) for applications in microelectronic and optoelectronic packaging.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3,4-epoxycyclohexyl)propane typically involves the cationic ring-opening polymerization of cyclic ethers. The process begins with the preparation of the precursor, 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, which is then subjected to cationic polymerization using a suitable catalyst . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as boron trifluoride etherate or trifluoromethanesulfonic acid.
Industrial Production Methods
In industrial settings, the production of 2,2-Bis(3,4-epoxycyclohexyl)propane involves large-scale cationic polymerization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
2,2-Bis(3,4-epoxycyclohexyl)propane undergoes various chemical reactions, including:
Cationic Ring-Opening Polymerization: This is the primary reaction for the compound, where the epoxy groups open up to form a polymer network.
Cross-Linking Reactions: The compound can react with polyols or other multifunctional compounds to form cross-linked networks, enhancing its mechanical properties.
Common Reagents and Conditions
Cationic Catalysts: Strong acids or Lewis acids, such as boron trifluoride etherate or trifluoromethanesulfonic acid.
Polyols: Used in cross-linking reactions to form durable polymer networks.
Major Products Formed
作用机制
The primary mechanism of action for 2,2-Bis(3,4-epoxycyclohexyl)propane involves cationic ring-opening polymerization. The epoxy groups in the compound are highly reactive and undergo polymerization in the presence of cationic catalysts, forming a cross-linked polymer network . This process enhances the thermal and chemical resistance of the resulting materials. The molecular targets and pathways involved include the interaction of the epoxy groups with cationic catalysts, leading to the formation of a stable polymer network.
相似化合物的比较
Similar Compounds
3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane Carboxylate: Another cycloaliphatic epoxy compound with similar properties.
Bisphenol A Diglycidyl Ether: A widely used epoxy compound with different structural features and applications.
3,3’-Bicyclohexene-3,3’,4,4’-Diepoxide: A similar compound used in cationic polymerization reactions.
Uniqueness
2,2-Bis(3,4-epoxycyclohexyl)propane is unique due to its high reactivity and ability to form highly cross-linked polymer networks. Its structure, featuring two epoxycyclohexyl groups, provides superior thermal and chemical resistance compared to other similar compounds .
属性
IUPAC Name |
3-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMHLMJYHBAOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
208532-77-8 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3′-(1-methylethylidene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208532-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60464422 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14513-43-0 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3'-(1-methylethylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


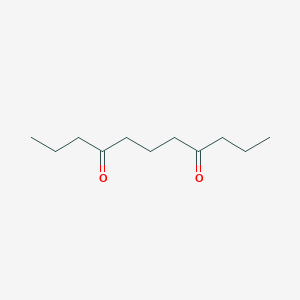
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

